molecular formula C8H14N2O4 B6355187 4-[N-(2-Hydroxyethyl)acetamide]morpholin-3-one CAS No. 1536799-96-8

4-[N-(2-Hydroxyethyl)acetamide]morpholin-3-one

Cat. No.: B6355187
CAS No.: 1536799-96-8
M. Wt: 202.21 g/mol
InChI Key: WQAWQIKHJLPXEF-UHFFFAOYSA-N
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Description

4-[N-(2-Hydroxyethyl)acetamide]morpholin-3-one is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. The compound’s molecular formula is C8H14N2O4, and it is known for its unique structure, which includes a morpholine ring substituted with an acetamide group and a hydroxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N-(2-Hydroxyethyl)acetamide]morpholin-3-one typically involves the reaction of morpholine with acetic anhydride and 2-aminoethanol. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[N-(2-Hydroxyethyl)acetamide]morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the morpholine ring can be reduced to form a hydroxyl group.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[N-(2-Hydroxyethyl)acetamide]morpholin-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 4-[N-(2-Hydroxyethyl)acetamide]morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)acetamide: Similar structure but lacks the morpholine ring.

    Morpholine-3-one: Contains the morpholine ring but lacks the hydroxyethyl and acetamide groups.

Uniqueness

4-[N-(2-Hydroxyethyl)acetamide]morpholin-3-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-(3-oxomorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c11-3-1-9-7(12)5-10-2-4-14-6-8(10)13/h11H,1-6H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAWQIKHJLPXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1CC(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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